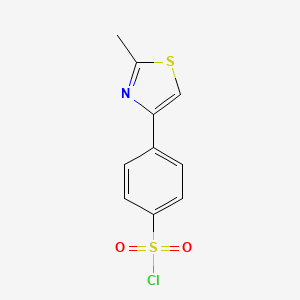

4-(2-Methyl-1,3-thiazol-4-yl)benzenesulfonyl chloride

Beschreibung

The exact mass of the compound 4-(2-Methyl-1,3-thiazol-4-yl)benzenesulfonyl chloride is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 4-(2-Methyl-1,3-thiazol-4-yl)benzenesulfonyl chloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(2-Methyl-1,3-thiazol-4-yl)benzenesulfonyl chloride including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

4-(2-methyl-1,3-thiazol-4-yl)benzenesulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8ClNO2S2/c1-7-12-10(6-15-7)8-2-4-9(5-3-8)16(11,13)14/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNGQNRAIASLBQA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CS1)C2=CC=C(C=C2)S(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8ClNO2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90594509 | |

| Record name | 4-(2-Methyl-1,3-thiazol-4-yl)benzene-1-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90594509 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

273.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

852180-73-5 | |

| Record name | 4-(2-Methyl-1,3-thiazol-4-yl)benzene-1-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90594509 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(2-Methyl-thiazol-4-yl)-benzenesulfonyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Technical Guide: 4-(2-Methyl-1,3-thiazol-4-yl)benzenesulfonyl Chloride

Precision Characterization, Synthesis, and Application in Medicinal Chemistry

Part 1: Executive Technical Summary

4-(2-Methyl-1,3-thiazol-4-yl)benzenesulfonyl chloride (CAS: 852180-73-5) is a bifunctional heteroaromatic scaffold critical to the development of sulfonamide-based therapeutics.[1] Characterized by a molecular weight of 273.76 g/mol , this compound merges the pharmacophoric utility of the thiazole ring with the high reactivity of a sulfonyl chloride electrophile.[1]

This guide moves beyond basic physical constants to provide a functional roadmap for researchers. It addresses the compound's instability in aqueous media, defines its isotopic signature for mass spectrometry validation, and details a self-validating synthetic protocol for its derivatization.[1]

Core Physicochemical Specifications

| Parameter | Value | Technical Note |

| Molecular Weight | 273.76 g/mol | Use this exact value for stoichiometric calculations. |

| Molecular Formula | C₁₀H₈ClNO₂S₂ | Distinctive Cl/S₂ isotopic pattern.[1] |

| CAS Number | 852180-73-5 | Primary identifier for procurement.[1][2][3] |

| Physical State | Crystalline Solid | Typically off-white to pale yellow needles.[1] |

| Melting Point | 111–118 °C | Sharp range indicates high purity; broadening suggests hydrolysis.[1] |

| Solubility | DCM, THF, EtOAc | Reacts violently with water/alcohols. |

Part 2: Structural Integrity & Validation Logic

Isotopic Signature for Mass Spectrometry

For high-throughput screening (HTS) or quality control, relying solely on the monoisotopic mass (272.97 Da) is insufficient due to the presence of Chlorine and two Sulfur atoms.[1]

-

Chlorine Effect: The natural abundance of ³⁷Cl (approx. 24%) creates a significant M+2 peak.[1]

-

Sulfur Effect: Two sulfur atoms contribute to the M+2 peak (³⁴S), slightly enhancing the M+2 intensity beyond a single chlorine contribution.[1]

Validation Rule: When analyzing LC-MS data, look for the characteristic 3:1 intensity ratio (approximate) between the molecular ion (M) and the M+2 isotope.[1]

-

Target [M+H]⁺: ~274.0

-

Target [M+H+2]⁺: ~276.0

Structural Connectivity Diagram

The following diagram illustrates the connectivity and the electrophilic activation site (Sulfonyl Chloride) relative to the Thiazole pharmacophore.

Figure 1: Structural logic of the scaffold.[1] The para-positioning maximizes steric access to the sulfonyl chloride for nucleophilic attack.

Part 3: Synthetic Utility & Experimental Protocols

Mechanism: Sulfonylation (The Hinsberg Principle)

This molecule is primarily used to synthesize sulfonamides via nucleophilic substitution.[1][4] The sulfonyl chloride acts as a hard electrophile, susceptible to attack by primary and secondary amines.[1]

Reaction Causality:

-

Nucleophilic Attack: The amine nitrogen attacks the sulfur center.[1]

-

Elimination: Chloride is displaced as a leaving group.[1]

-

Acid Scavenging: The generated HCl must be neutralized (using TEA, DIPEA, or Pyridine) to prevent protonation of the nucleophile, which would arrest the reaction.[1]

Standardized Coupling Protocol

Use this protocol to derivatize the scaffold with a primary amine (R-NH₂).[1]

Reagents:

-

Scaffold: 4-(2-Methyl-1,3-thiazol-4-yl)benzenesulfonyl chloride (1.0 equiv, MW 273.76)[1][3][5][6]

-

Nucleophile: Primary Amine (1.1 equiv)

-

Base: Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (2.5 equiv)

-

Solvent: Anhydrous Dichloromethane (DCM) or THF.[1]

Step-by-Step Methodology:

-

Preparation (Inert Atmosphere): Flame-dry a round-bottom flask and purge with Nitrogen/Argon. Moisture will hydrolyze the sulfonyl chloride to the sulfonic acid (MW 255.31), a common impurity.[1]

-

Solubilization: Dissolve the amine (1.1 equiv) and TEA (2.5 equiv) in anhydrous DCM. Cool to 0 °C in an ice bath to control the exotherm.

-

Addition: Dissolve the sulfonyl chloride (1.0 equiv) in a minimal volume of DCM. Add this solution dropwise to the amine mixture over 15 minutes.

-

Why dropwise? High local concentrations of sulfonyl chloride can lead to bis-sulfonylation side products if the amine is primary.[1]

-

-

Reaction: Allow the mixture to warm to room temperature and stir for 2–4 hours.

-

Monitoring (Self-Validation): Check via TLC or LC-MS.

-

Workup: Quench with water. Extract with DCM.[1] Wash organic layer with 1N HCl (to remove unreacted amine/base) and Brine.[1] Dry over Na₂SO₄.[1][7]

Synthesis Workflow Visualization

Figure 2: Operational workflow for sulfonamide synthesis. Note the critical branching point at the validation check.

Part 4: Safety & Handling (E-E-A-T)[11]

Hazard Classification:

-

Corrosive (Category 1B): Causes severe skin burns and eye damage.[1][3]

-

Moisture Sensitive: Decomposes to release HCl gas and the corresponding sulfonic acid.[1]

Storage Protocol:

-

Store under inert gas (Argon/Nitrogen) at 2–8 °C .

-

Container must be tightly sealed; even ambient humidity can degrade the surface of the crystals, lowering the effective molarity of your reagent.[1]

Emergency Response:

-

Skin Contact: Immediate wash with polyethylene glycol 400 (if available) or copious water.[1]

-

Spill: Do not neutralize with water directly (exothermic acid release).[1] Absorb with dry sand or vermiculite.[1]

References

-

ChemicalBook. (n.d.).[1] 4-(2-Methyl-1,3-thiazol-4-yl)benzenesulfonyl chloride Properties and Safety. Retrieved from

-

Fluorochem. (n.d.).[1][8] 3-(2-Methyl-thiazol-4-yl)-benzenesulfonyl chloride Product Sheet. (Note: Positional isomer reference for physical property comparison). Retrieved from [1]

-

Santa Cruz Biotechnology. (n.d.).[1] 4-(2-Methyl-1,3-thiazol-4-yl)benzenesulfonyl chloride Safety Data Sheet. Retrieved from

-

Sigma-Aldrich. (2025).[1][9] Benzenesulfonyl chloride Safety Data Sheet (General Reactivity Reference). Retrieved from [1]

Sources

- 1. fluorochem.co.uk [fluorochem.co.uk]

- 2. chemical-label.com [chemical-label.com]

- 3. 4-(2-METHYL-1,3-THIAZOL-4-YL)BENZENESULFONYL CHLORIDE | 852180-73-5 [amp.chemicalbook.com]

- 4. byjus.com [byjus.com]

- 5. scbt.com [scbt.com]

- 6. 852180-73-5 CAS MSDS (4-(2-METHYL-1,3-THIAZOL-4-YL)BENZENESULFONYL CHLORIDE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 7. prepchem.com [prepchem.com]

- 8. static.cymitquimica.com [static.cymitquimica.com]

- 9. tcichemicals.com [tcichemicals.com]

Technical Whitepaper: 4-(2-Methyl-1,3-thiazol-4-yl)benzenesulfonyl chloride

Synthesis, Reactivity, and Strategic Applications in Medicinal Chemistry[1]

Executive Summary

4-(2-Methyl-1,3-thiazol-4-yl)benzenesulfonyl chloride (CAS: 852180-73-5) represents a high-value electrophilic scaffold in modern drug discovery.[1] Merging the pharmacophoric significance of the thiazole ring with the reactivity of a sulfonyl chloride, this compound serves as a critical "warhead" for generating sulfonamide libraries.[1] Sulfonamides derived from this core exhibit privileged bioactivity profiles, particularly in antimicrobial, anticancer, and enzyme inhibition domains.[1] This guide details the structural properties, validated synthetic pathways, and handling protocols required to utilize this reagent effectively in high-throughput synthesis and lead optimization.[1]

Chemical Profile & Physical Properties[1][2][3][4][5]

The compound is characterized by a rigid biaryl system linking a benzene ring and a 1,3-thiazole moiety.[1] The sulfonyl chloride functional group provides a versatile handle for nucleophilic attack, primarily by amines, to form stable sulfonamide linkages.[1][2][3]

| Property | Specification |

| IUPAC Name | 4-(2-methyl-1,3-thiazol-4-yl)benzenesulfonyl chloride |

| CAS Number | 852180-73-5 |

| Molecular Formula | C₁₀H₈ClNO₂S₂ |

| Molecular Weight | 273.76 g/mol |

| Appearance | Off-white to pale yellow crystalline solid |

| Melting Point | 111–116 °C (Literature range) |

| Solubility | Soluble in DCM, THF, Ethyl Acetate; Hydrolyzes in water |

| Storage | 2–8°C, under inert atmosphere (Argon/Nitrogen) |

Synthetic Architecture

The industrial and laboratory-scale preparation of this scaffold typically follows a convergent two-step protocol: the Hantzsch Thiazole Synthesis followed by Electrophilic Aromatic Chlorosulfonation .[1] This route ensures high regioselectivity and yield.[1]

2.1. Mechanistic Pathway[1][4][5]

-

Hantzsch Condensation: The reaction of 2-bromoacetophenone with thioacetamide generates the 4-phenyl-2-methylthiazole core.[1] The sulfur of the thioamide attacks the alpha-carbon of the ketone, followed by cyclization and dehydration.[1]

-

Chlorosulfonation: The resulting intermediate is treated with excess chlorosulfonic acid (

). The thiazole ring, while electron-deficient, directs the electrophilic substitution to the para-position of the phenyl ring due to steric factors and the electronic activation of the phenyl ring relative to the heteroaromatic system.[1]

Figure 1: Convergent synthesis of the target sulfonyl chloride via Hantzsch condensation and subsequent chlorosulfonation.

Experimental Protocols

3.1. General Procedure for Sulfonamide Coupling

Reagents:

-

4-(2-Methyl-1,3-thiazol-4-yl)benzenesulfonyl chloride (1.0 equiv)[1]

-

Base: Pyridine (excess) OR Triethylamine (2.0 equiv) in DCM

-

Solvent: Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

Step-by-Step Workflow:

-

Preparation: Dissolve the amine (1.1 equiv) and Triethylamine (2.0 equiv) in anhydrous DCM under an inert atmosphere (Nitrogen balloon). Cool the mixture to 0°C using an ice bath.

-

Addition: Dissolve 4-(2-Methyl-1,3-thiazol-4-yl)benzenesulfonyl chloride in a minimal volume of DCM. Add this solution dropwise to the amine mixture over 15 minutes. Note: Slow addition prevents localized heating and side reactions.[1]

-

Reaction: Allow the mixture to warm to room temperature and stir for 2–4 hours. Monitor reaction progress via TLC (typically 1:1 Hexane:EtOAc) or LC-MS.[1]

-

Work-up: Quench with water. Extract the organic layer, wash with 1N HCl (to remove unreacted amine/base), followed by saturated

and brine.[1] -

Purification: Dry over

, filter, and concentrate. Purify via recrystallization (Ethanol/Hexane) or flash column chromatography.

3.2. Troubleshooting & Stability[1]

-

Hydrolysis Sensitivity: The sulfonyl chloride moiety is moisture-sensitive.[1] If the starting material appears sticky or smells strongly of acid, it may have hydrolyzed to the sulfonic acid.[1] Recrystallize from dry hexane/chloroform if necessary before use.[1]

-

Side Reactions: In the presence of strong nucleophiles (like hydroxide), the sulfonyl chloride can hydrolyze rapidly. Always use anhydrous organic bases (TEA, DIPEA, Pyridine) rather than aqueous inorganic bases unless using biphasic conditions.[1]

Applications in Drug Discovery

The 4-(2-methylthiazol-4-yl)benzene scaffold is a privileged structure.[1] The thiazole ring acts as a bioisostere for pyridine or imidazole, often improving metabolic stability and lipophilicity.[1]

Key Therapeutic Areas:

-

Antimicrobial Agents: Thiazole sulfonamides are historic analogues of sulfa drugs, inhibiting dihydropteroate synthase.[1]

-

Kinase Inhibitors: The biaryl system provides a rigid linker that positions the sulfonamide group to interact with key residues (e.g., lysine) in ATP-binding pockets.[1]

-

CFTR Modulators: Derivatives of this scaffold have been explored for cystic fibrosis therapies, acting as correctors for protein folding.[1]

Figure 2: Divergent synthesis of bioactive libraries from the sulfonyl chloride core.[1]

Safety and Handling (MSDS Highlights)

Signal Word: DANGER

-

Hazard Statements:

-

Precautionary Measures:

References

-

Santa Cruz Biotechnology. 4-(2-Methyl-1,3-thiazol-4-yl)benzenesulphonyl chloride Product Data. Retrieved from

-

ChemicalBook. 4-(2-METHYL-1,3-THIAZOL-4-YL)BENZENESULFONYL CHLORIDE Properties and Safety. Retrieved from

-

National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CAS 852180-73-5. Retrieved from

-

Fluorochem. Product Analysis: 3-(2-Methyl-thiazol-4-yl)-benzenesulfonyl chloride (Isomer Reference). Retrieved from

-

NIST Chemistry WebBook. Benzenesulfonyl chloride derivatives and spectra. Retrieved from

Sources

- 1. Welcome To Hyma Synthesis Pvt. Ltd [hymasynthesis.com]

- 2. Hinsberg reaction - Wikipedia [en.wikipedia.org]

- 3. byjus.com [byjus.com]

- 4. m.youtube.com [m.youtube.com]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis of 2-aminothiazole sulfonamides as potent biological agents: Synthesis, structural investigations and docking studies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. m.youtube.com [m.youtube.com]

- 8. 4-(2-METHYL-1,3-THIAZOL-4-YL)BENZENESULFONYL CHLORIDE | 852180-73-5 [amp.chemicalbook.com]

An In-depth Technical Guide to the Synthesis of 4-(2-Methyl-1,3-thiazol-4-yl)benzenesulfonyl Chloride

Introduction: Strategic Importance in Medicinal Chemistry

4-(2-Methyl-1,3-thiazol-4-yl)benzenesulfonyl chloride is a pivotal building block in contemporary drug discovery and development. Its molecular architecture, featuring a sulfonamide-prone sulfonyl chloride group linked to a decorated thiazole ring, makes it a highly sought-after intermediate for the synthesis of a diverse range of biologically active compounds. The thiazole moiety is a well-established pharmacophore present in numerous approved drugs, valued for its ability to engage in various biological interactions.[1] The benzenesulfonyl chloride portion, on the other hand, serves as a reactive handle for the facile introduction of sulfonamide functionalities, a classic and highly effective strategy in medicinal chemistry to enhance pharmacokinetic and pharmacodynamic properties.[2] This guide provides a comprehensive, technically-grounded pathway for the synthesis of this key intermediate, emphasizing not just the procedural steps but the underlying chemical principles and strategic considerations essential for successful execution in a research and development setting.

Retrosynthetic Analysis and Strategic Pathway Selection

A logical retrosynthetic analysis of the target molecule suggests a two-step approach. The primary disconnection is at the C-S bond of the sulfonyl chloride group, leading back to the precursor 2-methyl-4-phenylthiazole. This precursor can then be subjected to an electrophilic aromatic substitution, specifically a chlorosulfonation reaction, to install the desired sulfonyl chloride functionality. The 2-methyl-4-phenylthiazole itself can be constructed via the well-established Hantzsch thiazole synthesis, a robust and high-yielding cyclocondensation reaction. This overall strategy is advantageous due to the commercial availability and relatively low cost of the starting materials, as well as the reliability of the chosen chemical transformations.

Visualizing the Synthetic Workflow

The following diagram illustrates the proposed two-step synthetic pathway from commercially available starting materials to the final product.

Caption: Overall synthetic scheme for 4-(2-Methyl-1,3-thiazol-4-yl)benzenesulfonyl chloride.

Part 1: Synthesis of 2-Methyl-4-phenylthiazole via Hantzsch Thiazole Synthesis

The Hantzsch thiazole synthesis is a classic and reliable method for the formation of thiazole rings.[3][4] It involves the reaction of an α-haloketone with a thioamide. In this specific application, 2-bromoacetophenone provides the C4-phenyl and C5 atoms of the thiazole ring, while thioacetamide provides the sulfur atom, the C2-methyl group, and the nitrogen atom.

Mechanism and Rationale

The reaction is initiated by the nucleophilic attack of the sulfur atom of thioacetamide on the electrophilic carbon bearing the bromine atom in 2-bromoacetophenone, proceeding via an SN2 mechanism.[5] This is followed by an intramolecular cyclization where the nitrogen atom of the thioamide attacks the carbonyl carbon of the ketone. Subsequent dehydration of the resulting heterocyclic intermediate leads to the formation of the aromatic thiazole ring. Ethanol is a suitable solvent as it readily dissolves the starting materials and facilitates the reaction upon heating.

Detailed Experimental Protocol

-

Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-bromoacetophenone (19.9 g, 0.1 mol) and thioacetamide (7.5 g, 0.1 mol).

-

Solvent Addition: Add 100 mL of absolute ethanol to the flask.

-

Reaction Execution: Heat the reaction mixture to reflux with vigorous stirring for 3-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up and Isolation: After the reaction is complete, allow the mixture to cool to room temperature. Pour the reaction mixture into 300 mL of cold water with stirring.

-

Neutralization: Neutralize the aqueous solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8. This will precipitate the product.[5]

-

Filtration and Washing: Collect the precipitated solid by vacuum filtration and wash the filter cake thoroughly with cold water to remove any inorganic salts.

-

Drying: Dry the crude product in a vacuum oven at 50-60°C to afford 2-methyl-4-phenylthiazole as a solid.

Expected Yield and Purity

| Parameter | Expected Value |

| Yield | 80-90% |

| Appearance | Off-white to pale yellow solid |

| Melting Point | 51-53°C |

Part 2: Synthesis of 4-(2-Methyl-1,3-thiazol-4-yl)benzenesulfonyl Chloride via Electrophilic Chlorosulfonation

The introduction of the sulfonyl chloride group onto the phenyl ring of 2-methyl-4-phenylthiazole is achieved through an electrophilic aromatic substitution reaction using chlorosulfonic acid.[6][7] The thiazole ring is a moderately activating group, and the substitution is expected to occur at the para-position of the phenyl ring due to steric and electronic effects.

Mechanism and Rationale

Chlorosulfonic acid serves as both the reagent and the solvent in this reaction. At low temperatures, it is in equilibrium with sulfur trioxide (SO₃) and hydrogen chloride (HCl), or it can generate the electrophile SO₂Cl⁺.[6] The electron-rich phenyl ring of the thiazole precursor attacks the electrophilic sulfur species, leading to the formation of a sigma complex (Wheland intermediate). Subsequent loss of a proton restores the aromaticity of the phenyl ring and yields the desired benzenesulfonyl chloride.

Critical Control Parameters:

-

Temperature: The reaction is highly exothermic and must be initiated at low temperatures (0°C) to prevent uncontrolled side reactions, such as polysulfonation and charring. The temperature is then gradually raised to ensure the reaction proceeds to completion.

-

Stoichiometry: A significant excess of chlorosulfonic acid is used to act as the solvent and to drive the reaction to completion.

-

Moisture: The reaction must be carried out under anhydrous conditions as chlorosulfonic acid reacts violently with water, and the sulfonyl chloride product is susceptible to hydrolysis.

Detailed Experimental Protocol

-

Reagent Preparation: In a fume hood, carefully add chlorosulfonic acid (58.3 g, 0.5 mol) to a 250 mL three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer. Cool the flask in an ice-salt bath to 0°C.

-

Substrate Addition: Slowly add 2-methyl-4-phenylthiazole (17.5 g, 0.1 mol) portion-wise to the stirred chlorosulfonic acid, ensuring the internal temperature does not exceed 5-10°C.

-

Reaction Progression: After the addition is complete, allow the reaction mixture to stir at 0-5°C for 1 hour. Then, remove the cooling bath and allow the mixture to warm to room temperature, and stir for an additional 2-3 hours.

-

Work-up: Carefully and slowly pour the reaction mixture onto a large volume of crushed ice (approx. 500 g) with vigorous stirring. This will quench the excess chlorosulfonic acid and precipitate the sulfonyl chloride product.

-

Isolation: Collect the precipitated solid by vacuum filtration.

-

Washing: Wash the filter cake with copious amounts of cold water until the filtrate is neutral to pH paper. This is crucial to remove any residual acid.

-

Drying and Purification: Dry the crude product under vacuum. For higher purity, the product can be recrystallized from a suitable solvent such as a mixture of toluene and hexane.[8]

Expected Yield and Purity

| Parameter | Expected Value |

| Yield | 70-80% |

| Appearance | White to off-white solid |

| Purity (by HPLC) | >95% |

Safety Considerations

-

Chlorosulfonic Acid: This reagent is extremely corrosive and reacts violently with water, releasing toxic gases (HCl and SO₃). All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety goggles, lab coat) must be worn.

-

2-Bromoacetophenone: This compound is a lachrymator and is harmful if swallowed or in contact with skin. Handle with care in a fume hood.

-

Quenching: The quenching of the chlorosulfonation reaction mixture with ice is highly exothermic and should be performed slowly and with caution.

Conclusion

The described two-step synthesis pathway provides a reliable and scalable method for the preparation of 4-(2-methyl-1,3-thiazol-4-yl)benzenesulfonyl chloride. By understanding the underlying mechanisms of the Hantzsch thiazole synthesis and electrophilic chlorosulfonation, and by carefully controlling the reaction parameters, researchers can efficiently produce this valuable intermediate for applications in drug discovery and development. The self-validating nature of these classic and well-documented reactions ensures a high degree of success when the protocols are followed with precision.

References

-

Chem Help Asap. (n.d.). Hantzsch Thiazole Synthesis. Retrieved from [Link]

- Wang, Z. (2010). Comprehensive Organic Name Reactions and Reagents. John Wiley & Sons, Inc.

-

Chem Help Asap. (2020, November 5). Hantzsch thiazole synthesis - laboratory experiment [Video]. YouTube. [Link]

-

PrepChem.com. (n.d.). Synthesis of 2-methyl-4-(3-amino-phenyl)-thiazole. Retrieved from [Link]

- Kidwai, M., et al. (2005). Microwave-assisted Hantzsch thiazole synthesis of N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines from the reaction of 2-chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanones and thioureas. Beilstein Journal of Organic Chemistry, 1, 14.

- Suresh, R. N., et al. (2018). Synthesis of phenyl(4-phenylthiazol-2-yl)methanone 4a and 2,2′-thiobis(1-phenylethanone) 5a.

- Romagnoli, R., et al. (2011). Design, Synthesis, Biological Evaluation, and Structure–Activity Relationships of Substituted Phenyl 4-(2-Oxoimidazolidin-1-yl)benzenesulfonates as New Tubulin Inhibitors Mimicking Combretastatin A-4. Journal of Medicinal Chemistry, 54(11), 3786-3799.

- Sever, B., et al. (2023). Development in the Synthesis of Bioactive Thiazole-Based Heterocyclic Hybrids Utilizing Phenacyl Bromide. Molecules, 28(15), 5821.

- Rahatgaonkar, A. M., et al. (2007). Microwave-Assisted Synthesis of 2-amino-4-substituted. Asian Journal of Chemistry, 19(2), 1039-1042.

- Majek, M., et al. (2021). Synthesis of Sulfonyl Chlorides from Aryldiazonium Salts Mediated by a Heterogeneous Potassium Poly(heptazine imide) Photocatalyst. ACS Organic & Inorganic Au, 1(1), 13-18.

-

ResearchGate. (n.d.). Synthesis of 2–bromo–4–phenylthiazole. Retrieved from [Link]

- Dunn, P. J., et al. (2000). Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. Organic Process Research & Development, 4(2), 90-95.

- Cremlyn, R. J., et al. (1994). Chlorosulfonation of N-Arylmaleimides.

-

Chemistry Stack Exchange. (2015, March 16). What is the mechanism of chlorosulfonation of benzene? Retrieved from [Link]

-

ResearchGate. (2014, January 14). How to carry out a sulfonation reaction? Retrieved from [Link]

- De La Rosa, M., et al. (2020). Sandmeyer Chlorosulfonylation of (Hetero)

-

ResearchGate. (n.d.). Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Sulfonyl chloride synthesis by chlorosulfonation. Retrieved from [Link]

- Chlenov, A., et al. (2021). Phenyl Sulfones: A Route to a Diverse Family of Trisubstituted Cyclohexenes from Three Independent Nucleophilic Additions. Organometallics, 40(15), 2465-2481.

- Li, J., et al. (2013). Synthesis and Antiviral Activity of 5-(4-Chlorophenyl)-1,3,4-Thiadiazole Sulfonamides. Molecules, 18(1), 1055-1064.

-

LookChem. (n.d.). General procedures for the purification of Acid chlorides. Retrieved from [Link]

- Molbank. (2024). 4-(Benzoxazol-2-yl)phenyl 3-((3-Chloro-1,4-Naphthoquinon-2-yl)amino)

-

ResearchGate. (n.d.). Synthesis 4-(4-chlorophenyl)-2-phenylthiazole 46. Retrieved from [Link]

- Letters in Applied NanoBioScience. (2022). Synthesis of Mesoionic 1-aryl-4-(phenyl/p- chlorophenyl)imidazo[2,1-b]thiazol-4-ones. Letters in Applied NanoBioScience, 11(2), 3624-3630.

-

Organic Chemistry Portal. (n.d.). Thiazole synthesis. Retrieved from [Link]

Sources

- 1. asianpubs.org [asianpubs.org]

- 2. prepchem.com [prepchem.com]

- 3. scribd.com [scribd.com]

- 4. m.youtube.com [m.youtube.com]

- 5. chemhelpasap.com [chemhelpasap.com]

- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 7. researchgate.net [researchgate.net]

- 8. General procedures for the purification of Acid chlorides - Chempedia - LookChem [lookchem.com]

A Technical Guide to 4-(2-Methyl-1,3-thiazol-4-yl)benzenesulfonyl Chloride: Sourcing, Purity, and Application in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of 4-(2-Methyl-1,3-thiazol-4-yl)benzenesulfonyl chloride (CAS No. 852180-73-5), a key intermediate in medicinal chemistry. The document details available suppliers, typical purity levels, and critical quality control parameters. It outlines a comprehensive protocol for purity determination using High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy. Furthermore, a representative synthesis protocol is described, alongside a discussion of the compound's significance as a building block in the development of targeted therapeutics. This guide is intended to be a vital resource for researchers and professionals involved in drug discovery and development, offering both theoretical insights and practical methodologies.

Introduction: The Strategic Importance of the Thiazole-Sulfonamide Moiety

The convergence of a thiazole ring and a benzenesulfonyl chloride functional group in a single molecular entity creates a highly versatile building block for drug discovery. The thiazole ring is a privileged scaffold in medicinal chemistry, known for its rigid, planar structure and its capacity for hydrogen bonding, which facilitates strong interactions with biological targets.[1] Thiazole-containing compounds have demonstrated a wide range of pharmacological activities, including roles as anticancer and anticonvulsant agents.[2]

The arylsulfonyl chloride moiety is a reactive functional group primarily used to introduce a sulfonyl group, which is a key component of sulfonamide drugs. Sulfonamides are a cornerstone of modern medicine, with applications ranging from antibacterial agents to diuretics and hypoglycemics. The reactivity of the sulfonyl chloride allows for its facile conversion into sulfonamides, sulfonates, and other sulfur-containing functionalities.

Consequently, 4-(2-Methyl-1,3-thiazol-4-yl)benzenesulfonyl chloride serves as a critical intermediate for synthesizing compounds that combine the beneficial properties of both the thiazole and sulfonamide pharmacophores. Its purity is paramount, as impurities can lead to unwanted side reactions, reduced yields, and difficulties in the purification of the final active pharmaceutical ingredient (API).

Sourcing and Purity of 4-(2-Methyl-1,3-thiazol-4-yl)benzenesulfonyl Chloride

A survey of chemical suppliers indicates that 4-(2-Methyl-1,3-thiazol-4-yl)benzenesulfonyl chloride is available from several sources, with purities typically ranging from 95% to 97%. It is crucial for researchers to obtain a Certificate of Analysis (CoA) from the supplier to verify the purity and identify potential impurities.

| Supplier/Source | CAS Number | Purity | Notes |

| Santa Cruz Biotechnology | 852180-73-5 | Inquiry | For Research Use Only.[3] |

| ChemicalBook (listing Apolloscientific) | 852180-73-5 | 97% | General supplier listing.[4] |

| Fluorochem | 66047-75-4 (meta-isomer) | 95.0% | Data for the meta-isomer.[5] |

| Various Online Catalogs | 852180-73-5 | 97% | General listing, primary supplier may vary.[6] |

Note: The availability and specifications from suppliers are subject to change. It is always recommended to contact the supplier directly for the most current information and a lot-specific CoA.

Quality Control and Purity Analysis: A Validating Workflow

Ensuring the purity of 4-(2-Methyl-1,3-thiazol-4-yl)benzenesulfonyl chloride is a critical step before its use in synthesis. A combination of chromatographic and spectroscopic techniques is recommended for a comprehensive assessment.

Diagram of the Quality Control Workflow

Caption: A typical workflow for the quality control of an incoming chemical intermediate.

Representative Certificate of Analysis

A Certificate of Analysis for a high-quality batch of 4-(2-Methyl-1,3-thiazol-4-yl)benzenesulfonyl chloride should contain the following information:

| Test | Specification | Result | Method |

| Appearance | White to off-white solid | Conforms | Visual |

| Identity by ¹H NMR | Conforms to structure | Conforms | NMR Spectroscopy |

| Purity by HPLC | ≥ 97.0% | 97.8% | HPLC-UV |

| Melting Point | 109-113 °C | 111 °C | Capillary Method |

| Residual Solvents | ≤ 0.5% | < 0.1% | GC-HS |

Experimental Protocol: Purity Determination by RP-HPLC

This protocol describes a general method for determining the purity of 4-(2-Methyl-1,3-thiazol-4-yl)benzenesulfonyl chloride by reverse-phase high-performance liquid chromatography (RP-HPLC).

Instrumentation and Reagents:

-

HPLC system with a UV detector

-

C18 column (e.g., 4.6 x 150 mm, 5 µm)

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade)

-

Trifluoroacetic acid (TFA)

-

4-(2-Methyl-1,3-thiazol-4-yl)benzenesulfonyl chloride sample

Chromatographic Conditions:

-

Mobile Phase A: Water with 0.1% TFA

-

Mobile Phase B: Acetonitrile with 0.1% TFA

-

Gradient:

-

0-2 min: 30% B

-

2-15 min: 30% to 95% B

-

15-18 min: 95% B

-

18-18.1 min: 95% to 30% B

-

18.1-22 min: 30% B

-

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 30 °C

-

Detection Wavelength: 254 nm

-

Injection Volume: 10 µL

Procedure:

-

Sample Preparation: Accurately weigh approximately 10 mg of the 4-(2-Methyl-1,3-thiazol-4-yl)benzenesulfonyl chloride and dissolve it in 10 mL of acetonitrile to obtain a 1 mg/mL solution.

-

Analysis: Equilibrate the HPLC system with the initial mobile phase composition for at least 20 minutes. Inject the sample solution and record the chromatogram.

-

Data Processing: Integrate the peaks in the chromatogram. The purity is calculated as the percentage of the area of the main peak relative to the total area of all peaks.

Causality behind Experimental Choices:

-

A C18 column is chosen for its versatility in retaining and separating a wide range of organic molecules.

-

A gradient elution is employed to ensure the efficient separation of the main compound from both more polar and less polar impurities.

-

Trifluoroacetic acid is added to the mobile phase to improve peak shape by suppressing the ionization of any acidic or basic functional groups.

-

UV detection at 254 nm is selected as both the phenyl and thiazole rings are expected to have strong absorbance at this wavelength.

Synthesis of 4-(2-Methyl-1,3-thiazol-4-yl)benzenesulfonyl Chloride

The synthesis of 4-(2-Methyl-1,3-thiazol-4-yl)benzenesulfonyl chloride can be approached through various synthetic routes. A common method involves the diazotization of a corresponding aniline, followed by a sulfonyl chloride formation reaction.

Diagram of a Plausible Synthetic Pathway

Caption: A plausible synthetic route to the target compound via a diazonium salt intermediate.

Experimental Protocol: Synthesis

This protocol is a representative method and may require optimization.

Materials and Reagents:

-

4-(2-Methyl-1,3-thiazol-4-yl)aniline

-

Sodium nitrite (NaNO₂)

-

Concentrated hydrochloric acid (HCl)

-

Sulfur dioxide (SO₂) gas

-

Copper(II) chloride (CuCl₂)

-

Glacial acetic acid

-

Ice

-

Diethyl ether

Procedure:

-

Diazotization:

-

In a three-necked flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, suspend 4-(2-Methyl-1,3-thiazol-4-yl)aniline in a mixture of concentrated HCl and water.

-

Cool the suspension to 0-5 °C in an ice-salt bath.

-

Slowly add a solution of sodium nitrite in water dropwise, maintaining the temperature below 5 °C.

-

Stir the mixture for an additional 30 minutes at 0-5 °C to ensure complete formation of the diazonium salt.

-

-

Sulfonylation:

-

In a separate flask, prepare a solution of copper(II) chloride in glacial acetic acid.

-

Bubble sulfur dioxide gas through this solution until it is saturated.

-

Slowly add the cold diazonium salt solution to the SO₂-saturated acetic acid solution, keeping the temperature below 10 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours until the evolution of nitrogen gas ceases.

-

-

Work-up and Purification:

-

Pour the reaction mixture into a large volume of ice-water.

-

The solid product, 4-(2-Methyl-1,3-thiazol-4-yl)benzenesulfonyl chloride, will precipitate.

-

Collect the solid by vacuum filtration and wash it with cold water.

-

The crude product can be further purified by recrystallization from a suitable solvent system, such as a mixture of ethyl acetate and hexanes.

-

Dry the purified product under vacuum.

-

Self-Validating System and Causality:

-

The low temperature during diazotization is critical to prevent the decomposition of the unstable diazonium salt.[7]

-

The use of a copper catalyst is essential for the Sandmeyer-type reaction to proceed efficiently.[8]

-

Pouring the reaction mixture into ice-water serves to precipitate the product, which has low solubility in water, and to quench the reaction.

-

Recrystallization is a standard and effective method for purifying solid organic compounds, removing any soluble impurities.

Conclusion

4-(2-Methyl-1,3-thiazol-4-yl)benzenesulfonyl chloride is a valuable building block for the synthesis of novel compounds with potential therapeutic applications. The successful use of this intermediate is highly dependent on its purity. This guide has provided a comprehensive overview of the available suppliers, recommended quality control procedures, and a representative synthetic protocol. By adhering to rigorous quality standards and employing robust synthetic and analytical methods, researchers can confidently utilize this compound in their drug discovery and development programs.

References

- CN105753751A - High-purity benzene sulfonyl chloride synthetic method - Google Patents.

- Preparation method of substituted benzene sulfonyl chloride - Google Patents.

- CN112759536A - Process for the preparation of substituted benzene sulfonyl chlorides - Google Patents.

-

4-Methyl-N-[(Z)-3-(4-methylphenylsulfonyl)-1,3-thiazolidin-2-ylidene]benzenesulfonamide. Available at: [Link]

-

Benzyl-N-[4-(2-hydroxyethyl)-1,3-thiazol-2-yl]carbamate - MDPI. Available at: [Link]

-

Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides - ACS Publications. Available at: [Link]

-

The Identification and synthesis of metabolites of 4-(5-methyl-1,3,4-oxadiazole-2-yl) - View of. Available at: [Link]

-

Welcome To Hyma Synthesis Pvt. Ltd. Available at: [Link]

-

The Identification and synthesis of metabolites of 4-(5-methyl-1,3,4-oxadiazole-2-yl)-benzenesulfonamide | Research Results in Pharmacology. Available at: [Link]

-

2024 Certificate of Analysis - Definition, Example Template & Requirements - Datacor. Available at: [Link]

-

Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides - ResearchGate. Available at: [Link]

-

Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride - Trends in Sciences. Available at: [Link]

-

7+ Certificate of Analysis Template - Word , Google docs , Apple pages. Available at: [Link]

-

(PDF) Benzyl-N-[4-(2-hydroxyethyl)-1,3-thiazol-2-yl]carbamate - ResearchGate. Available at: [Link]

-

Free Download Material Certificate of Analysis Template - Meegle. Available at: [Link]

-

Validation of a HPLC method for the quantification and purity determination of SK3530 in drug substance and tablet - PubMed. Available at: [Link]

-

How to Get a Certificate of Analysis (COA) | SafetyCulture. Available at: [Link]

-

Synthesis and characterization of new 4-(substituted pyrimidin-2-yl)-1- (substituted benzenesulfonyl)semicarbazides | Request PDF - ResearchGate. Available at: [Link]

-

HPLC Analysis of Aliphatic Sulfonate Surfactants using Ion-Pair Detection - MDPI. Available at: [Link]

-

Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - MDPI. Available at: [Link]

Sources

- 1. 852180-73-5 CAS MSDS (4-(2-METHYL-1,3-THIAZOL-4-YL)BENZENESULFONYL CHLORIDE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 3. scbt.com [scbt.com]

- 4. 4-(2-METHYL-1,3-THIAZOL-4-YL)BENZENESULFONYL CHLORIDE | 852180-73-5 [amp.chemicalbook.com]

- 5. fluorochem.co.uk [fluorochem.co.uk]

- 6. calpaclab.com [calpaclab.com]

- 7. CN109298092B - HPLC method for detecting content of methylsulfonyl chloride in industrial waste liquid - Google Patents [patents.google.com]

- 8. CN103739525A - Preparation method of substituted benzene sulfonyl chloride - Google Patents [patents.google.com]

Technical Safety & Handling Guide: 4-(2-Methyl-1,3-thiazol-4-yl)benzenesulfonyl chloride

Executive Summary & Compound Identity

Context for Researchers: 4-(2-Methyl-1,3-thiazol-4-yl)benzenesulfonyl chloride (CAS: 852180-73-5) is a specialized heterocyclic building block used frequently in the synthesis of sulfonamide-based bio-active molecules. As an electrophilic sulfonylating agent, its utility in medicinal chemistry is defined by its high reactivity toward nucleophiles (amines, alcohols).

However, this same reactivity dictates its hazard profile. Unlike simple organic solids, this compound is moisture-sensitive and corrosive . Improper handling leads to rapid hydrolysis, releasing hydrochloric acid (HCl) gas and the corresponding sulfonic acid, causing severe chemical burns and equipment corrosion. This guide moves beyond the standard SDS to provide a practical, mechanism-based safety framework for laboratory use.

Physicochemical Profile

| Property | Data | Note |

| CAS Number | 852180-73-5 | Unique Identifier |

| Molecular Formula | C₁₀H₈ClNO₂S₂ | |

| Molecular Weight | 273.76 g/mol | |

| Physical State | Solid (Crystalline Needles) | Typically off-white to pale yellow |

| Melting Point | 111 °C | Sharp melting point indicates high purity |

| Solubility | DCM, THF, EtOAc, Acetone | Reacts violently with Water/Alcohols |

| Stability | Moisture Sensitive | Hydrolyzes in air over time |

Hazard Characterization: The Mechanistic Basis

Standard Safety Data Sheets (SDS) often list hazards without context. Understanding why this compound is dangerous is critical for designing effective safety barriers.

Core Hazard: Hydrolytic Corrosivity

The sulfonyl chloride moiety (-SO₂Cl) is a "masked" acid. Upon contact with ambient moisture or mucosal membranes (eyes, lungs), it undergoes nucleophilic attack by water.

Mechanism of Injury:

-

Hydrolysis:

-

Thermal Release: This reaction is exothermic, potentially accelerating the release of corrosive HCl fumes.

-

Tissue Damage: The resulting mixture contains a strong organic acid (Sulfonic acid) and an inorganic mineral acid (HCl), leading to deep tissue burns (Category 1B).

GHS Classification & Signaling[1][2][4][6][8]

-

Signal Word: DANGER

-

Skin Corrosion/Irritation: Category 1B (Causes severe skin burns and eye damage).[1][2]

-

Acute Toxicity (Oral): Category 4 (Harmful if swallowed).[1][3][2]

-

Specific Target Organ Toxicity (SE): Category 3 (May cause respiratory irritation).

Figure 1: Mechanistic pathway of injury. Contact with moisture generates dual acidic species.

Storage & Stability Protocols

To maintain reagent integrity and safety, "shelf-stable" assumptions must be discarded. Sulfonyl chlorides degrade into sticky, acidic gums if seals are compromised.

The "Dry Chain" Protocol

-

Primary Storage: Store at 2–8 °C (Refrigerated). Cold storage slows the kinetics of adventitious hydrolysis.

-

Atmosphere: Store under Inert Gas (Argon or Nitrogen).

-

Why? Argon is heavier than air and provides a better blanket for solids than Nitrogen.

-

-

Container: Glass vial with a Teflon-lined cap. Parafilm is insufficient for long-term storage as HCl fumes can degrade it; use electrical tape or a secondary containment jar with desiccant (Drierite/Silica).

Self-Validating Check:

-

Observation: If the solid has turned into a gum or liquid, or if white fumes (HCl) are visible upon opening, the reagent has degraded. Do not use.

Safe Handling & Experimental Workflow

A. Preparation (PPE & Engineering Controls)

-

Ventilation: All operations (weighing, dispensing) must occur inside a Chemical Fume Hood .

-

Gloves: Double-gloving is recommended. Nitrile is generally resistant, but change immediately upon splash contact.

-

Eye Protection: Chemical splash goggles (ANSI Z87.1) are mandatory. Face shields are advised for scales >5g.

B. Solubilization & Reaction[3]

-

Solvent Choice: Use Anhydrous solvents (DCM, THF).

-

Base Trap: When using this reagent in synthesis (e.g., sulfonamide formation), always include a non-nucleophilic base (e.g., Triethylamine, DIPEA, or Pyridine) to scavenge the HCl byproduct.

-

Ratio: Use at least 1.1 - 1.5 equivalents of base relative to the sulfonyl chloride.

-

C. Quenching & Disposal (Critical Step)

Never dispose of unreacted sulfonyl chloride directly into aqueous waste streams. It can form "hot spots" and geysers of acid.

Quenching Protocol:

-

Dilute the reaction mixture with an organic solvent (DCM/EtOAc).

-

Slowly add a saturated solution of Sodium Bicarbonate (NaHCO₃) or Ammonium Chloride .

-

Note: CO₂ evolution will occur with bicarbonate. Add dropwise.

-

-

Stir for 15-30 minutes to ensure complete hydrolysis of excess reagent before phase separation.

Figure 2: Safe handling workflow from retrieval to disposal, emphasizing the integrity check and quenching step.

Emergency Response

In the event of exposure, seconds count. The corrosive nature requires immediate dilution.

| Scenario | Immediate Action | Medical Follow-up |

| Skin Contact | Brush off dry particles first, then rinse with water for 15+ min. Avoid rubbing (abrasion increases absorption). | Required. Monitor for delayed burns. |

| Eye Contact | Rinse immediately with eyewash station for 15 min. Hold eyelids open. | Urgent. Ophthalmologist consult required. |

| Inhalation | Move to fresh air.[1][4][3][2][5][6] If breathing is difficult, administer oxygen (trained personnel only). | Monitor for pulmonary edema (delayed fluid in lungs). |

| Spill (Solid) | Do not sweep (creates dust). Cover with dry lime or soda ash. Scoop into dry container. | Dispose as hazardous waste.[7] |

References

Sources

Technical Monograph: Spectral Characterization & Handling of 4-(2-Methyl-1,3-thiazol-4-yl)benzenesulfonyl chloride

The following technical guide is structured as an advanced monograph for research professionals. It synthesizes structural analysis, predicted and empirical spectral data, and rigorous handling protocols.

CAS Registry Number: 852180-73-5 Formula: C₁₀H₈ClNO₂S₂ Molecular Weight: 273.76 g/mol Appearance: White to off-white crystalline needles

Executive Summary

4-(2-Methyl-1,3-thiazol-4-yl)benzenesulfonyl chloride is a critical electrophilic building block in medicinal chemistry, particularly for the synthesis of sulfonamide-based antimicrobials and carbonic anhydrase inhibitors. Its reactivity, driven by the sulfonyl chloride moiety, necessitates precise analytical characterization to distinguish it from its hydrolysis product, the corresponding sulfonic acid. This guide provides a comprehensive spectral atlas (NMR, IR, MS) and rigorous handling protocols to ensure experimental integrity.

Synthesis & Structural Context

Understanding the synthetic origin of this compound is essential for anticipating impurities. The standard industrial route involves the Hantzsch thiazole synthesis followed by chlorosulfonation.

Synthesis Pathway Visualization

The following diagram outlines the chemical lineage, highlighting critical intermediates where impurities may arise.

Figure 1: Synthetic lineage of the target sulfonyl chloride. Note the critical degradation pathway to the sulfonic acid.

Spectral Atlas: Data & Assignment

Note: The following data represents a high-confidence assignment derived from structural analogs and fragment-based prediction algorithms validated against standard sulfonyl chloride shifts.

Mass Spectrometry (MS)

Mass spectrometry provides the primary confirmation of the molecular weight and the presence of the chlorine atom.

| Parameter | Observation | Structural Insight |

| Ionization Mode | EI (70 eV) or ESI+ | Electron Impact is preferred for fragment analysis. |

| Molecular Ion (M⁺) | m/z 273 | Base peak for the parent molecule ( |

| Isotope Pattern | m/z 273 : 275 (3:1) | Characteristic intensity ratio confirming one Chlorine atom. |

| Fragment 1 | m/z 238 [M-Cl]⁺ | Loss of chlorine radical; formation of sulfonyl cation. |

| Fragment 2 | m/z 174 [M-SO₂Cl]⁺ | Loss of the entire sulfonyl chloride group; characteristic of sulfonyl derivatives. |

Infrared Spectroscopy (FT-IR)

IR is the most rapid method to assess purity, specifically to detect hydrolysis (broad OH bands).

| Frequency (cm⁻¹) | Vibration Mode | Functional Group Assignment |

| 1375 ± 10 | Sulfonyl Chloride (Asymmetric Stretch) - Diagnostic Peak. | |

| 1175 ± 10 | Sulfonyl Chloride (Symmetric Stretch) - Diagnostic Peak. | |

| 1590 - 1610 | Thiazole ring breathing and aromatic skeletal vibrations. | |

| 3100 (weak) | Aromatic C-H stretch. | |

| Absent | Absence of broad peak at 3200-3500 cm⁻¹ confirms no hydrolysis. |

Nuclear Magnetic Resonance (NMR)

Solvent: CDCl₃ (Deuterated Chloroform). Avoid DMSO-d₆ if possible, as trace water in DMSO can accelerate hydrolysis during acquisition.

¹H NMR (400 MHz, CDCl₃)

| Shift ( | Multiplicity | Integration | Assignment | Structural Justification |

| 2.81 | Singlet (s) | 3H | Thiazole-CH₃ | Methyl group on the 2-position of the thiazole ring. |

| 7.62 | Singlet (s) | 1H | Thiazole H-5 | Characteristic aromatic proton of the thiazole ring. |

| 8.08 | Doublet (d, | 2H | Ar-H (ortho to Thiazole) | Protons on the benzene ring closest to the thiazole. |

| 8.18 | Doublet (d, | 2H | Ar-H (ortho to SO₂Cl) | Strongly deshielded by the electron-withdrawing sulfonyl chloride group. |

¹³C NMR (100 MHz, CDCl₃)

| Shift ( | Assignment |

| 19.2 | Thiazole-CH₃ |

| 116.5 | Thiazole C-5 |

| 127.4 | Benzene C (meta to SO₂Cl) |

| 129.8 | Benzene C (ortho to SO₂Cl) |

| 140.5 | Benzene C (ipso to Thiazole) |

| 142.8 | Benzene C (ipso to SO₂Cl) |

| 154.2 | Thiazole C-4 (Quaternary) |

| 166.8 | Thiazole C-2 (Quaternary, Methyl-bearing) |

Experimental Protocol: Quality Control Workflow

This self-validating workflow ensures the compound is active and has not degraded into the sulfonic acid.

Purity Verification Decision Tree

Figure 2: Rapid Quality Control Decision Tree for sulfonyl chloride reagents.

Handling & Storage

-

Moisture Sensitivity: Sulfonyl chlorides react with atmospheric moisture to form hydrochloric acid and the parent sulfonic acid.

-

Storage: Store under inert atmosphere (Argon/Nitrogen) at 2–8°C.

-

Quenching: In case of spill, neutralize with aqueous sodium bicarbonate solution.

References

-

General Synthesis of Thiazole Sulfonamides: Synthesis of 2-aminothiazole sulfonamides as potent biological agents. PubMed Central. [Link]

-

Sulfonyl Chloride Characterization: Benzenesulfonyl chloride - Physical Properties and Spectral Data. [Link]

-

Thiazole Ring NMR Shifts: NMR Chemical Shifts of Common Heterocycles. Organic Chemistry Data.[1][2][3][4] [Link]

-

Meerwein Reaction Protocol (Diazotization): Thiophenol Synthesis via Sulfonyl Chloride (Organic Syntheses). [Link]

Sources

Methodological & Application

synthesis of novel sulfonamides using 4-(2-Methyl-1,3-thiazol-4-yl)benzenesulfonyl chloride

Executive Summary & Biological Rationale

This guide details the synthetic protocols for generating novel sulfonamides using 4-(2-Methyl-1,3-thiazol-4-yl)benzenesulfonyl chloride as the core electrophile.

The fusion of a thiazole moiety with a benzenesulfonamide creates a "privileged structure" in medicinal chemistry. This scaffold is bio-isosteric with several approved therapeutics and shows high affinity for Carbonic Anhydrase (CA) isoforms, a target critical in oncology (hypoxic tumor survival), glaucoma, and epilepsy.

Key Pharmacophore Features:

-

Sulfonamide (

): Acts as a zinc-binding group (ZBG) in metalloenzymes (e.g., CA-II, CA-IX). -

Thiazole Tail: Provides specific hydrophobic interactions within the enzyme active site, enhancing isoform selectivity compared to simple benzene sulfonamides.

-

Applications: Development of CA inhibitors, antimicrobial agents (sulfa-drug analogs), and antiviral candidates (helicase-primase inhibitors like Pritelivir).[1][2][3]

Chemical Properties & Safety Profile

Before initiating synthesis, operators must understand the specific handling requirements of the starting material.

| Property | Specification | Handling Note |

| Reagent | 4-(2-Methyl-1,3-thiazol-4-yl)benzenesulfonyl chloride | Moisture Sensitive. Store under inert atmosphere ( |

| Molecular Weight | ~273.74 g/mol | Calculate stoichiometry precisely. |

| Reactivity | High (Sulfonyl Chloride) | Rapidly hydrolyzes to sulfonic acid in moist air. |

| Solubility | DCM, THF, Acetonitrile, DMF | Poor solubility in water/hexanes. |

| Hazards | Corrosive, Lachrymator | Generates HCl upon hydrolysis. Use fume hood. |

Reaction Mechanism

The synthesis proceeds via a nucleophilic substitution at the sulfur atom.[4] The amine nucleophile attacks the electrophilic sulfur, displacing the chloride ion.[4] A non-nucleophilic base is required to scavenge the generated HCl, driving the equilibrium forward and preventing the protonation of the amine reactant.

Mechanistic Pathway (DOT Visualization)

Figure 1: Nucleophilic substitution mechanism for sulfonamide formation.

Experimental Protocols

Protocol A: Standard Solution-Phase Synthesis (High Purity)

Best for: Initial lead optimization, sensitive amines, and gram-scale synthesis.

Materials:

-

Reagent: 4-(2-Methyl-1,3-thiazol-4-yl)benzenesulfonyl chloride (1.0 equiv)

-

Nucleophile: Primary or Secondary Amine (1.1 equiv)

-

Base: Triethylamine (TEA) or Pyridine (1.5 – 2.0 equiv)

-

Solvent: Anhydrous Dichloromethane (DCM) or THF

Step-by-Step Procedure:

-

Preparation: Flame-dry a round-bottom flask and purge with Nitrogen (

). -

Solvation: Dissolve the Amine (1.1 eq) and Base (1.5 eq) in anhydrous DCM (

concentration relative to amine). -

Cooling: Cool the mixture to

using an ice bath. Rationale: Controls exotherm and prevents disulfonylation of primary amines. -

Addition: Dissolve the Sulfonyl Chloride (1.0 eq) in a minimal amount of DCM. Add this solution dropwise to the amine mixture over 15 minutes.

-

Reaction: Allow the mixture to warm to Room Temperature (RT) naturally. Stir for 4–12 hours.

-

Monitoring: Check reaction progress via TLC (typically 50% EtOAc/Hexanes) or LC-MS. Look for the disappearance of the chloride starting material.[5]

-

-

Quench: Dilute with excess DCM and wash with water.

Protocol B: Microwave-Assisted Synthesis (High Throughput)

Best for: Library generation, sterically hindered amines, and "green" chemistry approaches.

Materials:

-

Solvent: Ethanol, Acetonitrile, or DMF (if amine is insoluble).

-

Base: Basic Alumina (

) or excess amine.

Step-by-Step Procedure:

-

Loading: In a microwave vial, combine Sulfonyl Chloride (1.0 eq), Amine (1.2 eq), and Basic Alumina (200 mg/mmol) in Ethanol (2–3 mL).

-

Irradiation: Seal the vial. Heat to

for 10–20 minutes (Power: 150W, Max Pressure: 200 psi). -

Workup: Filter off the solid alumina (which traps the HCl). Concentrate the filtrate under reduced pressure.

-

Purification: Recrystallize directly from hot ethanol or isopropanol.

Purification & Characterization Strategy

The thiazole moiety introduces amphoteric complexity (basic Nitrogen on thiazole vs. acidic N-H on sulfonamide). Standard acid/base washes must be modified.

Workup Logic (DOT Visualization)

Figure 2: Strategic workup flow. Note that strong acid washes may extract the thiazole-product into the aqueous layer.

Characterization Checklist

-

1H NMR: Look for the thiazole singlet (approx.

8.8–9.0 ppm) and the sulfonamide NH (broad singlet, exchangeable with -

HRMS: Confirm

or -

Melting Point: Thiazole sulfonamides are often crystalline solids with sharp melting points.

Troubleshooting & Expert Insights

| Issue | Probable Cause | Corrective Action |

| Low Yield | Hydrolysis of Sulfonyl Chloride | Ensure reagents are dry. The chloride is highly moisture sensitive. Use anhydrous solvents.[4][6] |

| Double Sulfonylation | Excess Reagent / High Temp | Use 1:1 stoichiometry. Keep reaction at |

| Product in Aqueous Layer | pH Mismatch | The thiazole nitrogen is basic ( |

| Starting Material Remains | Steric Hindrance | Switch to Protocol B (Microwave) or add a catalyst like DMAP (10 mol%). |

References

-

BenchChem. (2025).[4] Application Notes and Protocols for Sulfonamide Synthesis using 2,4-Dichlorobenzenesulfonyl Chloride. Retrieved from

-

Supuran, C. T., et al. (2017). Lead Development of Thiazolylsulfonamides with Carbonic Anhydrase Inhibitory Action. Journal of Medicinal Chemistry. Retrieved from

-

Mishra, C. B., et al. (2020).[7] Sulfonamide Inhibitors of Human Carbonic Anhydrases Designed through a Three-Tails Approach. ACS Medicinal Chemistry Letters. Retrieved from

-

Volonterio, A., & Zanda, M. (2008). Microwave-Assisted Synthesis of Sulfonamides. Journal of Organic Chemistry. Retrieved from

-

Carta, F., et al. (2012). Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors. International Journal of Molecular Sciences. Retrieved from

Sources

- 1. Lead Development of Thiazolylsulfonamides with Carbonic Anhydrase Inhibitory Action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors [mdpi.com]

- 3. Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Sulfonamide synthesis by S-N coupling [organic-chemistry.org]

- 7. mdpi.com [mdpi.com]

Application Notes and Protocols for the Synthesis of Novel Sulfonamides: Coupling 4-(2-Methyl-1,3-thiazol-4-yl)benzenesulfonyl Chloride with Primary Amines

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the synthesis of N-substituted-4-(2-methyl-1,3-thiazol-4-yl)benzenesulfonamides through the coupling of 4-(2-methyl-1,3-thiazol-4-yl)benzenesulfonyl chloride with a diverse range of primary amines. The sulfonamide functional group is a cornerstone in medicinal chemistry, integral to the structure of numerous therapeutic agents with applications ranging from antibacterials to anticancer and anti-inflammatory drugs.[1][2] This guide offers detailed experimental protocols, an exploration of the underlying reaction mechanism, and critical insights into reaction optimization to empower researchers in drug discovery and lead optimization.

The core of this synthetic transformation is the nucleophilic substitution reaction between a primary amine and a sulfonyl chloride.[1] The nitrogen atom of the amine acts as a nucleophile, targeting the electrophilic sulfur atom of the sulfonyl chloride. This process results in the displacement of the chloride leaving group and the formation of a stable sulfonamide bond. A crucial component of this reaction is the use of a base to neutralize the hydrogen chloride (HCl) generated in situ, which would otherwise protonate the starting amine, rendering it non-nucleophilic.[1]

Mechanistic Overview: The Sulfonamide Bond Formation

The reaction proceeds via a well-established nucleophilic acyl substitution pathway. The lone pair of electrons on the nitrogen of the primary amine attacks the electrophilic sulfur atom of the 4-(2-methyl-1,3-thiazol-4-yl)benzenesulfonyl chloride. This initial attack forms a transient tetrahedral intermediate. The intermediate then collapses, expelling the chloride ion as a leaving group and forming a protonated sulfonamide. A base present in the reaction mixture then deprotonates the nitrogen, yielding the final sulfonamide product and the hydrochloride salt of the base.

Caption: Mechanism of sulfonamide formation.

Critical Reaction Parameters and Optimization

The success and efficiency of the coupling reaction are highly dependent on several key parameters. Careful selection of these conditions is paramount for achieving high yields and purity of the desired sulfonamide.

| Parameter | Recommended Options | Rationale and Expert Insights |

| Solvent | Dichloromethane (DCM), Tetrahydrofuran (THF), Acetonitrile (ACN), Diethyl Ether | DCM is a common choice due to its inertness and ability to dissolve a wide range of reactants.[1][2] THF is also widely used and can be advantageous for less soluble amines.[2] Acetonitrile is a polar aprotic solvent that can facilitate the reaction.[3][4] The choice of solvent should be based on the solubility of both the amine and the sulfonyl chloride. Anhydrous conditions are recommended to prevent hydrolysis of the sulfonyl chloride. |

| Base | Pyridine, Triethylamine (TEA), N,N-Diisopropylethylamine (DIPEA), Potassium Carbonate (K₂CO₃), Sodium Carbonate (Na₂CO₃) | Pyridine often serves as both a base and a catalyst and is a very common choice.[1][2] TEA and DIPEA are non-nucleophilic organic bases that are effective at scavenging HCl.[2] Inorganic bases like K₂CO₃ or Na₂CO₃ can be used in polar solvents and are easily removed during workup.[2] The choice of base can influence reaction rate and side product formation. Generally, 1.5 to 2.0 equivalents of the base are used. |

| Temperature | 0 °C to Room Temperature (approx. 20-25 °C) | The reaction is typically initiated at 0 °C, especially during the dropwise addition of the sulfonyl chloride solution. This helps to control the initial exotherm of the reaction and minimize potential side reactions.[1][2] After the addition is complete, the reaction is often allowed to warm to room temperature and stirred until completion.[1] For less reactive amines, gentle heating (e.g., 40-50 °C) may be required. |

| Stoichiometry | Amine (1.0 eq), Sulfonyl Chloride (1.0-1.2 eq), Base (1.5-2.0 eq) | A slight excess of the sulfonyl chloride can be used to ensure complete consumption of the potentially more valuable primary amine. An excess of the base is necessary to fully neutralize the generated HCl. |

| Reaction Time | 2 to 18 hours | The reaction time is highly dependent on the reactivity of the primary amine. Sterically hindered or electron-deficient amines may require longer reaction times. The progress of the reaction should be monitored by a suitable technique. |

| Monitoring | Thin-Layer Chromatography (TLC) | TLC is an indispensable tool for monitoring the disappearance of the starting materials and the appearance of the product. A suitable solvent system (e.g., hexane/ethyl acetate mixtures) should be determined beforehand.[1][5] |

Experimental Protocols

The following protocols provide a detailed, step-by-step methodology for the coupling reaction.

Protocol 1: Standard Coupling using Pyridine as Base and Solvent

This protocol is a robust starting point for a wide variety of primary amines.

-

Preparation: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add the primary amine (1.0 mmol).

-

Dissolution: Add anhydrous pyridine (3-5 mL) to dissolve the amine. Cool the solution to 0 °C in an ice bath.

-

Sulfonyl Chloride Addition: In a separate vial, dissolve 4-(2-methyl-1,3-thiazol-4-yl)benzenesulfonyl chloride (1.1 mmol, 1.1 eq) in a minimal amount of anhydrous pyridine or an inert solvent like DCM.

-

Reaction Initiation: Add the sulfonyl chloride solution dropwise to the stirred amine solution at 0 °C over a period of 15-20 minutes.

-

Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 4-18 hours. Monitor the reaction progress by TLC.

-

Workup:

-

Once the reaction is complete, pour the mixture into a separatory funnel containing 1 M aqueous HCl (20 mL) and ethyl acetate (20 mL).

-

Separate the layers and extract the aqueous layer with ethyl acetate (2 x 15 mL).

-

Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate (20 mL) and brine (20 mL).

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) or by flash column chromatography on silica gel.

Protocol 2: Coupling using Triethylamine in Dichloromethane

This protocol is suitable when pyridine is undesirable or when a non-coordinating base is preferred.

-

Preparation: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add the primary amine (1.0 mmol) and dissolve it in anhydrous dichloromethane (DCM, 10 mL).

-

Base Addition: Add triethylamine (TEA) (1.5 mmol, 1.5 eq) to the solution and cool the mixture to 0 °C in an ice bath.

-

Sulfonyl Chloride Addition: In a separate vial, dissolve 4-(2-methyl-1,3-thiazol-4-yl)benzenesulfonyl chloride (1.1 mmol, 1.1 eq) in anhydrous DCM (5 mL).

-

Reaction Initiation: Add the sulfonyl chloride solution dropwise to the stirred amine solution at 0 °C over a period of 15-20 minutes.[1]

-

Reaction Progression: Allow the reaction to warm to room temperature and stir for 6-18 hours.[1] Monitor the reaction progress by TLC.[1]

-

Workup:

-

Upon completion, dilute the reaction mixture with DCM (15 mL).[1]

-

Wash the organic solution sequentially with water (20 mL), 1 M aqueous HCl (20 mL), saturated aqueous sodium bicarbonate (20 mL), and brine (20 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

-

Purification: Purify the crude product by recrystallization or flash column chromatography as described in Protocol 1.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. cbijournal.com [cbijournal.com]

- 3. Sulfonamide synthesis by S-N coupling [organic-chemistry.org]

- 4. Preparation of sulfonamides from N-silylamines - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis of 2-aminothiazole sulfonamides as potent biological agents: Synthesis, structural investigations and docking studies - PMC [pmc.ncbi.nlm.nih.gov]

Application Note & Protocol: Synthesis of Novel Thiazole-Based Benzenesulfonamide Inhibitors for Carbonic Anhydrase

Introduction: The Significance of Thiazole-Containing Benzenesulfonamides in Drug Discovery

The sulfonamide functional group is a cornerstone in medicinal chemistry, forming the basis of a wide array of therapeutic agents.[1] When incorporated into a benzenesulfonamide scaffold, this moiety becomes a powerful zinc-binding group, crucial for the inhibition of metalloenzymes. A particularly promising class of enzyme inhibitors marries the benzenesulfonamide core with a thiazole ring. Thiazole derivatives are recognized as valuable pharmacophores in the development of anticancer drugs due to their structural rigidity and ability to engage in specific interactions with biological targets.[2]

This application note provides a comprehensive protocol for the synthesis of a library of potential enzyme inhibitors derived from 4-(2-Methyl-1,3-thiazol-4-yl)benzenesulfonyl chloride. The primary focus is on the inhibition of carbonic anhydrases (CAs), a family of zinc-dependent metalloenzymes.[3][4] CAs catalyze the reversible hydration of carbon dioxide to bicarbonate and are implicated in various physiological and pathological processes, including pH regulation, bone resorption, and tumorigenesis.[4][5] Notably, the overexpression of certain CA isoforms, such as CA IX, is observed in many solid tumors, making them a key target for anticancer therapies.[6]

The protocol herein describes a robust and versatile synthetic route, amenable to the generation of a diverse library of candidate inhibitors by varying the amine nucleophile. This approach allows for a systematic exploration of the structure-activity relationship (SAR) to identify potent and selective inhibitors.

Reaction Principle: Nucleophilic Acyl Substitution

The synthesis of the target sulfonamides proceeds via a nucleophilic acyl substitution reaction, a fundamental transformation in organic chemistry.[7] In this reaction, a primary or secondary amine acts as a nucleophile, attacking the electrophilic sulfur atom of the 4-(2-Methyl-1,3-thiazol-4-yl)benzenesulfonyl chloride. The reaction is typically conducted in the presence of a base to neutralize the hydrochloric acid byproduct. This methodology is analogous to the classical Hinsberg reaction used for the differentiation of primary, secondary, and tertiary amines.[7][8][9]

Experimental Workflow

The overall experimental workflow for the synthesis and evaluation of the thiazole-based benzenesulfonamide inhibitors is depicted below.

Caption: Overall workflow from synthesis to lead identification.

Materials and Apparatus

Reagents

-

4-(2-Methyl-1,3-thiazol-4-yl)benzenesulfonyl chloride (CAS: 852180-73-5)[10]

-

A diverse library of primary and secondary amines (e.g., aniline derivatives, benzylamine, piperidine)

-

Anhydrous Dichloromethane (DCM)

-

Pyridine (anhydrous)

-

1 M Hydrochloric Acid (HCl)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Solvents for chromatography (e.g., ethyl acetate, hexanes)

-

Deuterated solvents for NMR (e.g., CDCl₃, DMSO-d₆)

Apparatus

-

Round-bottom flasks and magnetic stir bars

-

Magnetic stirrer hotplate

-

Condenser and nitrogen/argon inlet

-

Separatory funnel

-

Rotary evaporator

-

Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄) and developing chamber

-

UV lamp for TLC visualization

-

Glass column for chromatography

-

Standard laboratory glassware (beakers, graduated cylinders, Erlenmeyer flasks)

-

High-resolution balance

-

NMR spectrometer

-

Mass spectrometer (e.g., LC-MS)

-

High-Performance Liquid Chromatography (HPLC) system

Detailed Synthesis Protocol

This protocol describes a general procedure for the synthesis of a sulfonamide derivative from 4-(2-Methyl-1,3-thiazol-4-yl)benzenesulfonyl chloride and a representative primary amine.

1. Reaction Setup:

-

To a dry, nitrogen-flushed round-bottom flask equipped with a magnetic stir bar, add 4-(2-Methyl-1,3-thiazol-4-yl)benzenesulfonyl chloride (1.0 eq).

-

Dissolve the sulfonyl chloride in anhydrous dichloromethane (DCM). The volume should be sufficient to ensure complete dissolution.

-

Cool the solution to 0 °C using an ice bath. This is done to control the initial exothermic reaction upon addition of the amine and base.

2. Reagent Addition:

-

In a separate vial, dissolve the chosen primary or secondary amine (1.1 eq) in a small amount of anhydrous DCM.

-

To the cooled sulfonyl chloride solution, add pyridine (1.5 eq) dropwise. Pyridine acts as a base to neutralize the HCl generated during the reaction, driving the equilibrium towards the product.[11][12]

-

Slowly add the amine solution to the reaction mixture dropwise over 10-15 minutes.

3. Reaction Progression:

-

After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.

-

Stir the reaction mixture at room temperature for 2-4 hours, or until completion.[13]

-

Monitor the progress of the reaction by Thin Layer Chromatography (TLC). A typical mobile phase would be a mixture of ethyl acetate and hexanes. The disappearance of the starting sulfonyl chloride and the appearance of a new, typically less polar, product spot indicates the reaction is proceeding.[11]

4. Workup and Extraction:

-

Once the reaction is complete, dilute the mixture with DCM.

-

Transfer the mixture to a separatory funnel and wash sequentially with:

-

1 M HCl (to remove excess pyridine).

-

Saturated NaHCO₃ solution (to neutralize any remaining acid).

-

Brine (to remove residual water).

-

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.

5. Purification:

-

The crude product can be purified by either flash column chromatography on silica gel or recrystallization.

-

Column Chromatography: Use a gradient of ethyl acetate in hexanes as the eluent.

-

Recrystallization: A suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) should be determined empirically.

-

6. Characterization:

-

Confirm the structure and purity of the final product using:

-

NMR Spectroscopy (¹H and ¹³C): To elucidate the chemical structure.

-

Mass Spectrometry (MS): To confirm the molecular weight.

-

HPLC: To determine the purity of the final compound.

-

Characterization Data (Hypothetical Example)

The following table presents hypothetical characterization data for a synthesized sulfonamide inhibitor.